molecular formula C12H28ClNO4 B14270311 N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate CAS No. 138998-29-5

N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate

Cat. No.: B14270311
CAS No.: 138998-29-5
M. Wt: 285.81 g/mol
InChI Key: RZQQGJQNSCXTQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate typically involves the quaternization of tertiary amines. One common method involves the reaction of N,N-dimethyloctylamine with ethyl chloride in the presence of a suitable solvent, followed by the addition of perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production of quaternary ammonium compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate has several scientific research applications:

Mechanism of Action

The antimicrobial action of N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is unique due to its specific combination of an ethyl group, dimethyl groups, and an octyl chain, along with the perchlorate counterion. This unique structure imparts specific physicochemical properties and antimicrobial efficacy, making it suitable for various applications .

Properties

CAS No.

138998-29-5

Molecular Formula

C12H28ClNO4

Molecular Weight

285.81 g/mol

IUPAC Name

ethyl-dimethyl-octylazanium;perchlorate

InChI

InChI=1S/C12H28N.ClHO4/c1-5-7-8-9-10-11-12-13(3,4)6-2;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

RZQQGJQNSCXTQO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.